1-(2-Hydroxy-ethylamino)-2-(4-methyl-piperidine-1-carbonyl)-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that includes a hydroxyethylamino group, a methylpiperidine carbonyl group, and a dihydroanthracene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroanthracene dione core: This can be achieved through the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide.
Introduction of the hydroxyethylamino group: This step involves the reaction of the dihydroanthracene dione with 2-aminoethanol under basic conditions to form the hydroxyethylamino derivative.
Attachment of the methylpiperidine carbonyl group: The final step involves the acylation of the hydroxyethylamino derivative with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets. The hydroxyethylamino and methylpiperidine carbonyl groups are key functional groups that interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE: Similar structure but with a piperazine ring instead of a piperidine ring.
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPYRROLIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to the presence of the methylpiperidine carbonyl group, which imparts specific chemical and biological properties that are distinct from its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)-2-(4-methylpiperidine-1-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H24N2O4/c1-14-8-11-25(12-9-14)23(29)18-7-6-17-19(20(18)24-10-13-26)22(28)16-5-3-2-4-15(16)21(17)27/h2-7,14,24,26H,8-13H2,1H3 |
InChI Key |
RHTBAZIQWXIZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.